2-(4-Ethylphenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core with a 4-carboxylic acid group and a 4-ethylphenyl substituent, making it a valuable scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This reaction involves the condensation of isatins with enolisable ketones under basic conditions to form quinoline-4-carboxylic acids.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between isatins and sodium pyruvate, resulting in quinoline-2,4-dicarboxylic acids.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred for their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)quinoline-4-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication and repair. Its biological effects are mediated through binding to specific receptors and enzymes, leading to altered cellular functions and therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the 4-ethylphenyl group.
2-(4-Methylphenyl)quinoline-4-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)quinoline-4-carboxylic acid: Similar structure with a chlorine substituent.
Uniqueness
2-(4-Ethylphenyl)quinoline-4-carboxylic acid is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-(4-ethylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-12-7-9-13(10-8-12)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETVXMLZGMOFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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